molecular formula C17H24N2O3S B2468021 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide CAS No. 941932-65-6

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B2468021
CAS No.: 941932-65-6
M. Wt: 336.45
InChI Key: GAMZNYRYUFYOER-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide is an organic compound belonging to the class of phenylpiperidines. This compound is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a cyclohexanecarboxamide moiety. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the isothiazolidine ring: This involves the reaction of a suitable precursor with sulfur dioxide to introduce the 1,1-dioxidoisothiazolidine moiety.

    Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Formation of the cyclohexanecarboxamide: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of the cyclohexanecarboxamide moiety and the 1,1-dioxidoisothiazolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13-8-9-15(19-10-5-11-23(19,21)22)12-16(13)18-17(20)14-6-3-2-4-7-14/h8-9,12,14H,2-7,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMZNYRYUFYOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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